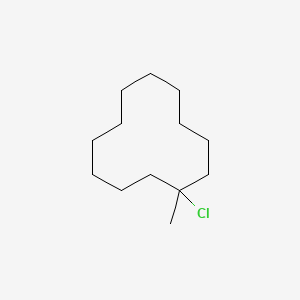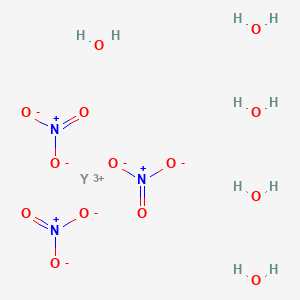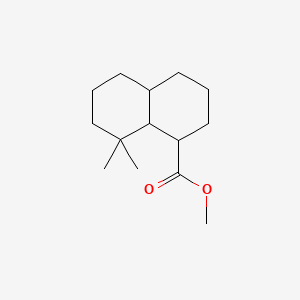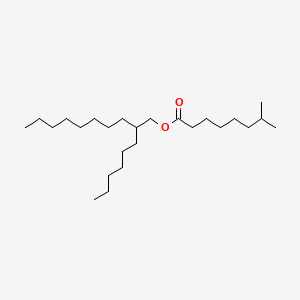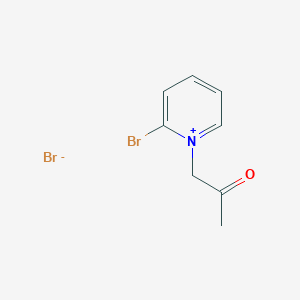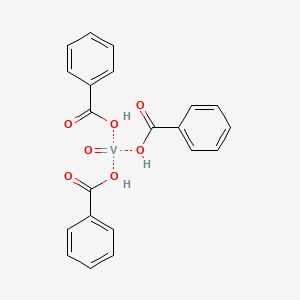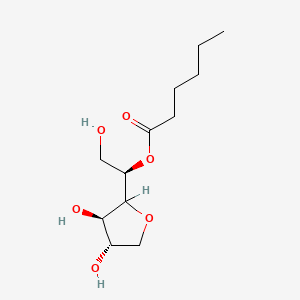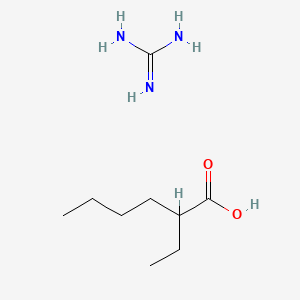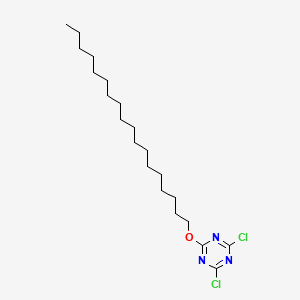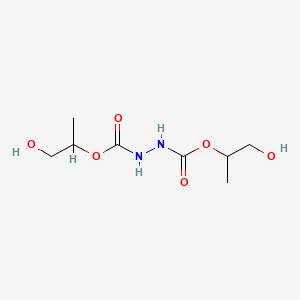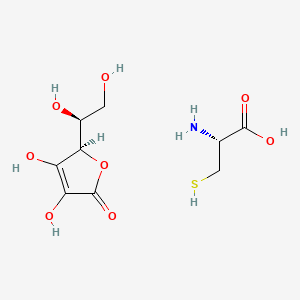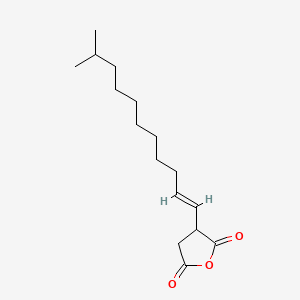
Dihydro-3-(isododecenyl)furan-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-3-(isododecenyl)furan-2,5-dione is an organic compound with the molecular formula C16H26O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a dihydrofuran-2,5-dione core with an isododecenyl side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-3-(isododecenyl)furan-2,5-dione typically involves the reaction of maleic anhydride with isododecene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Maleic Anhydride and Isododecene Reaction: Maleic anhydride reacts with isododecene in the presence of a catalyst, such as sulfuric acid, to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of maleic anhydride and isododecene into the reactor, where the reaction takes place under optimized conditions. The product is then separated and purified using industrial-scale purification techniques.
化学反応の分析
Types of Reactions
Dihydro-3-(isododecenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Dihydro-3-(isododecenyl)furan-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of dihydro-3-(isododecenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Dihydro-3-(tetrapropenyl)furan-2,5-dione
- Dihydro-3-(1-octenyl)furan-2,5-dione
Uniqueness
Dihydro-3-(isododecenyl)furan-2,5-dione is unique due to its specific isododecenyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
51546-74-8 |
|---|---|
分子式 |
C16H26O3 |
分子量 |
266.38 g/mol |
IUPAC名 |
3-[(E)-10-methylundec-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-13(2)10-8-6-4-3-5-7-9-11-14-12-15(17)19-16(14)18/h9,11,13-14H,3-8,10,12H2,1-2H3/b11-9+ |
InChIキー |
MFZOUWVHEQAVLP-PKNBQFBNSA-N |
異性体SMILES |
CC(C)CCCCCCC/C=C/C1CC(=O)OC1=O |
正規SMILES |
CC(C)CCCCCCCC=CC1CC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


